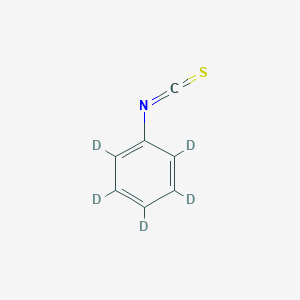

Phenyl-D5 isothiocyanate

Vue d'ensemble

Description

Phenyl isothiocyanate is an aromatic isothiocyanate that participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves the transformation of anilines into isothiocyanates under ball milling, promoted by KOH .Molecular Structure Analysis

The molecular formula of Phenyl isothiocyanate is CHNS . Its average mass is 135.186 Da and its monoisotopic mass is 135.014267 Da . For Phenyl-D5 isothiocyanate, the molecular weight is 140.21 .Chemical Reactions Analysis

Phenyl isothiocyanate is highly reactive with various amines . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Physical And Chemical Properties Analysis

Phenyl isothiocyanate is a colorless liquid with a pungent odor . It has a density of 1.1288 g/cm3 , a melting point of -21 °C, and a boiling point of 221 °C . It is negligibly soluble in water but soluble in ethanol and ether .Applications De Recherche Scientifique

Chemopreventive Effects

Isothiocyanates, including phenyl isothiocyanate, have shown significant anticarcinogenic effects in various animal models of cancer. These compounds, notably phenethyl isothiocyanate and related isothiocyanates, induce apoptosis in cancer cells, such as HeLa cells, through a caspase-3-dependent mechanism. This provides a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

Analytical Chemistry Applications

Phenyl isothiocyanate is used as an electrophilic reagent for peptide chain sequencing and pre-column derivatization of α-amino acids. It is particularly utilized in chromatographic methods for enantioresolution on vancomycin bonded chiral phases, demonstrating its utility in the analysis of complex biological mixtures (Chen, 2003).

Surface Chemistry

Phenyl isothiocyanate's interaction with surfaces like Ge(100)-2 × 1 has been studied using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the adsorption and reaction mechanisms of isothiocyanates on semiconductor surfaces, relevant in material science and nanotechnology (Loscutoff et al., 2010).

Antimicrobial Applications

The antimicrobial properties of phenyl isothiocyanate have been explored by grafting it onto surfaces like microfibrillated cellulose. This creates contact active antimicrobial surfaces, potentially useful in packaging applications to prevent bacterial contamination (Saini et al., 2015).

Nematode Management in Agriculture

In agricultural research, isothiocyanates derived from plants like Brassicaceae have been studied for their potential to manage plant-parasitic nematodes. Phenyl isothiocyanate, in particular, demonstrates toxic effects against nematodes like Tylenchulus semipenetrans and Meloidogyne javanica, indicating its potential use in biocontrol strategies (Zasada & Ferris, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-D5 isothiocyanate | |

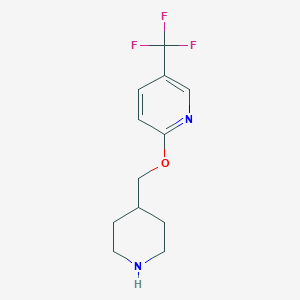

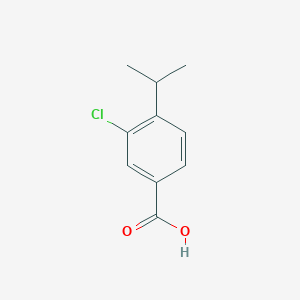

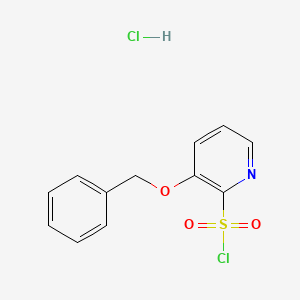

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)

![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)